![molecular formula C13H17BN2O2 B1406717 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 1353387-21-9](/img/structure/B1406717.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazo[1,2-a]pyridine ring system substituted at the 8-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic esters are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions with aryl halides . The imidazo[1,2-a]pyridine moiety can participate in various reactions depending on the substitution pattern and reaction conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Compounds with a dioxaborolane structure are often used as intermediates in the synthesis of biologically active molecules. For example, they can be employed in the creation of pharmaceuticals like crizotinib .
Crystal Structure Analysis
The crystal structure of compounds containing the dioxaborolane moiety can be studied using X-ray diffraction. This helps in understanding the conformation and stability of these molecules .
Organic Synthesis Intermediates
These compounds can serve as intermediates in various organic synthesis reactions due to their borate and sulfonamide groups, which offer multiple reactive sites .
Electrochemical Properties Study
Dioxaborolane derivatives are used to study the optical and electrochemical properties of novel copolymers, which have applications in materials science .
Wirkmechanismus
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with similar targets.
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes in their structure or function. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound affects biochemical pathways by interacting with its targetsSimilar compounds are known to participate in borylation and hydroboration reactions , which could suggest potential pathways.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-8-16-9-7-15-11(10)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONLLDIMAJHMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



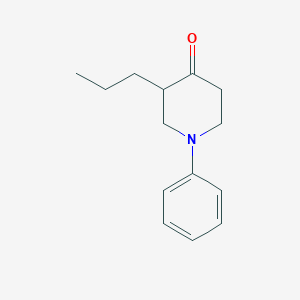
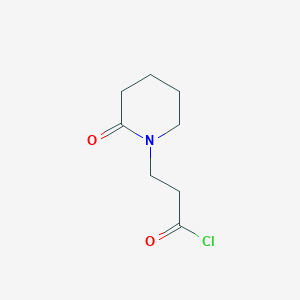
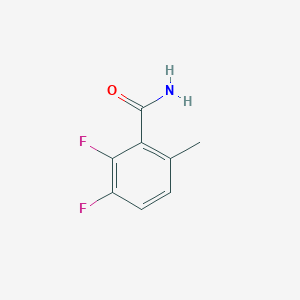
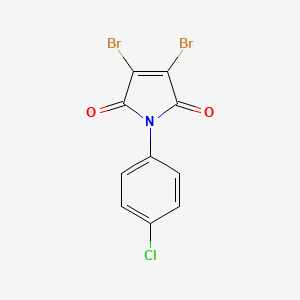
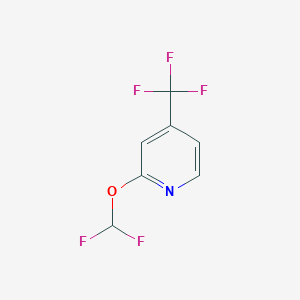
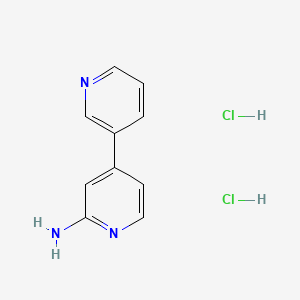
![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)


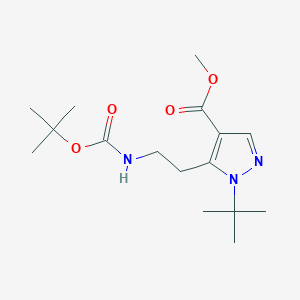

![1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B1406652.png)
![3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406656.png)
![4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406657.png)